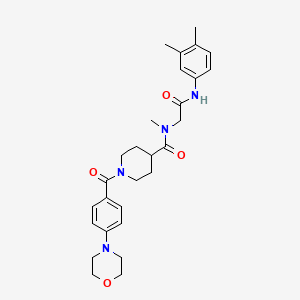
N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its intricate molecular structure, which includes a piperidine ring, a morpholine ring, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3,4-dimethylaniline and 4-morpholinobenzoyl chloride. These intermediates are then subjected to various reaction conditions, including:
Amidation: The reaction between 3,4-dimethylaniline and an appropriate acylating agent to form an amide bond.
Cyclization: Formation of the piperidine ring through cyclization reactions.
Functional Group Modification: Introduction of the morpholine ring and other functional groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential therapeutic applications, such as in the development of new drugs.
Industry: Potential use in the synthesis of advanced materials or as a precursor for other valuable compounds.
Wirkmechanismus
The mechanism of action of N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine carboxamides and morpholine derivatives, such as:
- N-(2-(Phenylamino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide
- N-(2-((4-Methylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide
Uniqueness
N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C28H36N4O4 |
|---|---|
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
N-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-methyl-1-(4-morpholin-4-ylbenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C28H36N4O4/c1-20-4-7-24(18-21(20)2)29-26(33)19-30(3)27(34)23-10-12-32(13-11-23)28(35)22-5-8-25(9-6-22)31-14-16-36-17-15-31/h4-9,18,23H,10-17,19H2,1-3H3,(H,29,33) |
InChI-Schlüssel |
YSKIOYBWRJSTOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C)C(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCOCC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


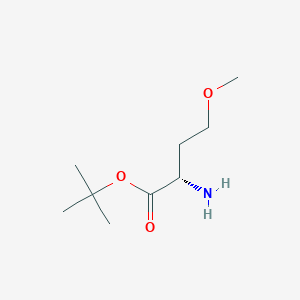

![8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B15328364.png)
![1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B15328384.png)
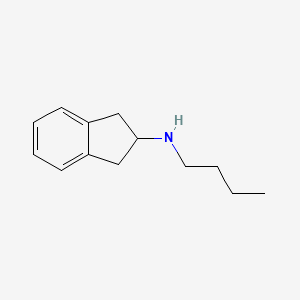

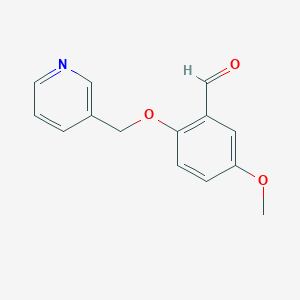

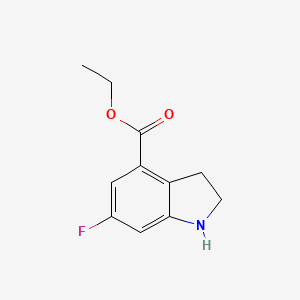
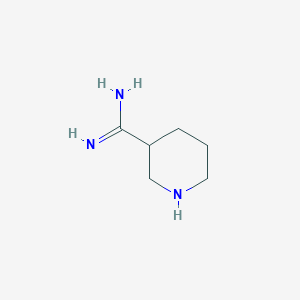
![2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid](/img/structure/B15328422.png)
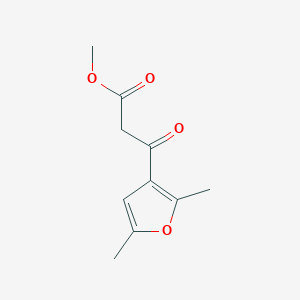

![methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate](/img/structure/B15328447.png)
